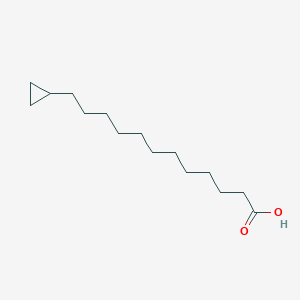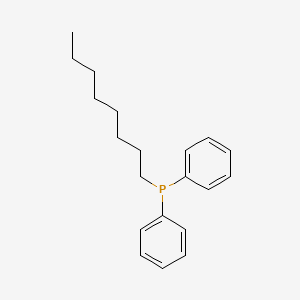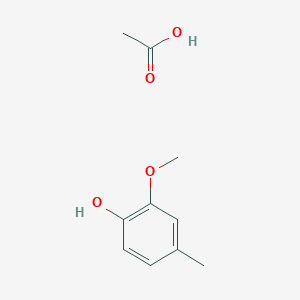![molecular formula C18H11ClN2O2 B12091449 6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B12091449.png)
6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinolines Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the Buchwald–Hartwig arylamination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . Another method involves nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like bromine in nitrobenzene are used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of isoquinoline derivatives typically yields 4-bromo-isoquinoline .
Applications De Recherche Scientifique
6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with a benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring.
Chloroquine: An antimalarial drug with a quinoline core structure.
Uniqueness
6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern and potential biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C18H11ClN2O2 |
|---|---|
Poids moléculaire |
322.7 g/mol |
Nom IUPAC |
6-chloro-2-(pyridin-4-ylmethyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H11ClN2O2/c19-15-5-4-14-16-12(15)2-1-3-13(16)17(22)21(18(14)23)10-11-6-8-20-9-7-11/h1-9H,10H2 |
Clé InChI |
UZWICYGNFHCBNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CC4=CC=NC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Butan-2-yl)[1-(4-iodophenyl)ethyl]amine](/img/structure/B12091391.png)

![tert-butyl N-[3-(3,4-dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B12091404.png)




![S-2-Benzothiazolyl (alphaZ)-5-amino-I+/--[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate](/img/structure/B12091427.png)


![6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B12091447.png)
